molecular formula C14H17FN2O3 B1377432 tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate CAS No. 1443979-23-4

tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate

Cat. No. B1377432
M. Wt: 280.29 g/mol
InChI Key: NUMAESSFYYTCAX-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate” is a chemical compound with the molecular formula C14H17FN2O3 . It has a molecular weight of 280.3 . The compound is stored at 4°C and is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17FN2O3/c1-14(2,3)20-13(19)16-11-8-17(12(11)18)10-6-4-9(15)5-7-10/h4-7,11H,8H2,1-3H3,(H,16,19) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 327.0±32.0 °C and a predicted density of 1.136±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .

Scientific Research Applications

  • Synthesis Intermediates : Tert-butyl derivatives are key intermediates in the synthesis of various biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is a significant intermediate in synthesizing omisertinib (AZD9291), an active compound in cancer treatment (Bingbing Zhao et al., 2017).

  • Structural Studies and Characterization : Research on tert-butyl carbamate derivatives includes extensive structural analysis through methods like X-ray diffraction, NMR, and LCMS. Such studies enhance our understanding of molecular interactions, crystalline structures, and potential applications in various fields (C. Sanjeevarayappa et al., 2015).

  • Crystallography and Molecular Interaction Studies : The detailed analysis of crystal structures of tert-butyl carbamate derivatives reveals insights into hydrogen and halogen bonding patterns, which are crucial for understanding molecular interactions and designing new compounds (P. Baillargeon et al., 2017).

  • Chemoselective Transformations : Tert-butyl derivatives are used in chemoselective transformations of amino protecting groups, demonstrating their significance in organic synthesis and pharmaceutical chemistry (M. Sakaitani & Y. Ohfune, 1990).

  • Hydrogen Bond Analysis : Studies on tert-butyl carbamate derivatives highlight the intricate balance of strong and weak hydrogen bonds, contributing to the understanding of molecular architecture and potential applications in material science and drug design (U. Das et al., 2016).

  • Asymmetric Synthesis : These compounds play a crucial role in asymmetric synthesis, which is vital for creating enantiomerically pure pharmaceuticals (J. Yang et al., 2009).

  • Nucleotide Analogue Synthesis : Tert-butyl carbamate derivatives are used in the synthesis of carbocyclic analogues of nucleotides, highlighting their role in the field of medicinal chemistry (M. Ober et al., 2004).

  • Chiral Inversion and Synthetic Applications : The preparation of tert-butyl carbamate derivatives involves processes like chiral inversion and neighboring group participation, showcasing their utility in advanced organic synthesis (Tao Li et al., 2015).

properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)16-11-8-17(12(11)18)10-6-4-9(15)5-7-10/h4-7,11H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMAESSFYYTCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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